Propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate
Description
Propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a carbamothioylamino group linked to a 4-fluorophenyl moiety and a propyl ester chain.
Properties
IUPAC Name |
propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-2-11-22-16(21)12-3-7-14(8-4-12)19-17(23)20-15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMBYDBKTAXZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365158 | |
| Record name | propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6132-69-0 | |
| Record name | propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate typically involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-chlorobenzoic acid to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Hypothetical Analysis of Propyl 4-... :
- Fluorophenyl Group : The electron-withdrawing fluorine atom may enhance binding affinity to target proteins, analogous to halogenated moieties in SCH48461 .
- Carbamothioylamino Linker: Thiourea derivatives often exhibit metal-chelating or hydrogen-bonding properties, which could influence enzymatic inhibition mechanisms.
Metabolic and Crystallographic Insights
- Metabolic Stability : SCH48461’s rapid metabolism underscores the importance of substituents in modulating first-pass effects. The propyl ester in Propyl 4-... may undergo hydrolysis, yielding a carboxylic acid metabolite with altered activity .
- Structural Analysis : Tools like SHELX could resolve the compound’s crystal structure, identifying conformational preferences that impact biological interactions.
Biological Activity
Propyl 4-[(4-fluorophenyl)carbamothioylamino]benzoate is a chemical compound with the molecular formula C17H16FN2O2S. This compound has garnered attention in scientific research due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research. Its unique structure includes a propyl ester group, a fluorophenyl group, and a carbamothioylamino linkage, which may contribute to its biological properties.
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide, followed by a reaction with 4-chlorobenzoic acid. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. In industrial applications, optimizing reaction conditions and utilizing continuous flow reactors can enhance yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may inhibit cell proliferation in certain cancer cell lines. The proposed mechanism involves the inhibition of specific enzymes or receptors associated with cell growth and proliferation, potentially leading to apoptosis (programmed cell death) in cancer cells. Further research is needed to elucidate the exact molecular targets and pathways involved in its anticancer activity.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that substituents on the phenyl ring significantly impact biological activity. For instance:
| Compound Name | Substituent | Biological Activity |
|---|---|---|
| This compound | Fluorine | Antimicrobial, Anticancer |
| Propyl 4-[(4-chlorophenyl)carbamothioylamino]benzoate | Chlorine | Moderate Antimicrobial |
| Propyl 4-[(4-bromophenyl)carbamothioylamino]benzoate | Bromine | Reduced Anticancer Activity |
The presence of fluorine in this compound appears to enhance both its antimicrobial and anticancer activities compared to its analogs.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
- Cancer Cell Line Study : In vitro tests on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its role as a potential therapeutic agent against certain types of cancer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
